molecular formula C26H40N2 B14374979 2,2',6,6'-Tetra-tert-butyl-4,4'-bipyridine CAS No. 90542-53-3

2,2',6,6'-Tetra-tert-butyl-4,4'-bipyridine

Cat. No.: B14374979
CAS No.: 90542-53-3
M. Wt: 380.6 g/mol
InChI Key: QGSIVLOZHGRBPV-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the hydrogen atoms at the 2, 2’, 6, and 6’ positions are replaced by tert-butyl groups. This substitution significantly alters the compound’s chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with tert-butyl halides under specific conditions. One common method is the alkylation of 4,4’-bipyridine using tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals

    Biology: The compound is investigated for its potential as a biological probe due to its ability to bind to metal ions and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.

    Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the complexes formed.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with fewer tert-butyl groups, leading to different reactivity and applications.

    2,2’-Bipyridine: The parent compound without any tert-butyl groups, widely used in coordination chemistry.

    2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A similar compound with methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.

Uniqueness

2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is unique due to its high steric hindrance and stability, making it suitable for specific applications where other bipyridine derivatives may not be effective

Properties

CAS No.

90542-53-3

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2,6-ditert-butylpyridin-4-yl)pyridine

InChI

InChI=1S/C26H40N2/c1-23(2,3)19-13-17(14-20(27-19)24(4,5)6)18-15-21(25(7,8)9)28-22(16-18)26(10,11)12/h13-16H,1-12H3

InChI Key

QGSIVLOZHGRBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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